1-[(4-fluorophenyl)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4S2/c1-31(28,29)15-8-9-17-18(11-15)30-21(23-17)24-19(26)16-3-2-10-25(20(16)27)12-13-4-6-14(22)7-5-13/h2-11H,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRBGEZUMTXGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives , which are known for their diverse biological activities. The presence of a benzothiazole moiety enhances its interaction with biological targets, potentially leading to significant therapeutic effects.
Chemical Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 367.37 g/mol
Structural Features
The structural complexity includes:
- A 4-fluorophenyl group that may contribute to lipophilicity and receptor binding.
- A methanesulfonyl group which can enhance solubility and metabolic stability.
- A dihydropyridine core known for calcium channel blocking activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar dihydropyridine derivatives. For example, compounds with structural similarities have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth can be attributed to its interference with cellular processes such as protein synthesis and cell wall integrity.
Anticancer Properties
Research indicates that dihydropyridine derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. In vitro studies have demonstrated that compounds similar to the one can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes linked to disease progression, such as:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting neurodegenerative conditions.
- Cyclooxygenase (COX) : Compounds with similar structures have shown anti-inflammatory properties through COX inhibition.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The fluorine atom on the phenyl ring enhances binding affinity due to increased electron-withdrawing effects.
- The sulfonamide group contributes to solubility and may participate in hydrogen bonding with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Increased lipophilicity and receptor interaction |
| Methanesulfonyl | Enhanced solubility and metabolic stability |
| Dihydropyridine Core | Potential calcium channel blocking activity |
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 2 μg/mL, indicating potent antimicrobial activity .
Study 2: Anticancer Activity
A recent investigation reported that a related dihydropyridine derivative exhibited an IC50 value of 15 μM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics . This suggests that modifications in the structure can lead to enhanced anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Weight
The compound’s methanesulfonyl-benzothiazole and fluorophenyl groups are critical for its physicochemical profile. Comparable structures include:
Key Observations :
- Fluorophenyl groups enhance lipophilicity and target binding in kinase inhibitors .
- Methanesulfonyl groups improve solubility and metabolic stability compared to sulfonamides .
Bioactivity and Therapeutic Potential
- Pyrazolo-pyrimidine derivatives () : Demonstrated activity in cancer models via kinase inhibition .
- Ferroptosis-inducing compounds (): Fluorophenyl-containing natural and synthetic agents show selective cytotoxicity in oral squamous cell carcinoma (OSCC) .
- Benzothiazole analogs: Known for antitumor activity in breast and lung cancers due to topoisomerase inhibition .
Therapeutic Hypotheses :
- The target compound’s benzothiazole and fluorophenyl groups may confer ferroptosis-inducing or kinase-inhibitory activity, similar to compounds in .
Preparation Methods
Sulfonation of Benzothiazole Precursors
The methanesulfonyl group is introduced through sulfonation or oxidation of a thioether intermediate . A patent by demonstrates the oxidation of 3-[[(benzothiazol-2-yl)thio]methyl]-2-cyclopropyl-4-(4-fluorophenyl)quinoline using m-CPBA in dichloromethane to yield the corresponding sulfone (76–89% yield). Adapted for this synthesis:
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Thioether Formation : React 2-amino-6-mercaptobenzothiazole with methanesulfonyl chloride in the presence of a base (e.g., NaOH) to form the thioether intermediate.
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Oxidation : Treat the thioether with m-CPBA (2.2 equiv) in dichloromethane at 0°C–25°C for 12–24 hours.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioether | CH₃SO₂Cl, NaOH, MeOH, 25°C, 12 h | 85% |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C → 25°C, 24 h | 78% |
Alternative Route: Direct Sulfonation
Direct sulfonation of 2-aminobenzothiazole using methanesulfonyl chloride in pyridine at 0°C–5°C achieves the 6-methanesulfonyl derivative. This method avoids oxidation steps but requires strict temperature control to prevent over-sulfonation.
Synthesis of 1-[(4-Fluorophenyl)methyl]-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid
Cyclocondensation Strategy
The dihydropyridine core is constructed via a modified Hantzsch reaction :
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React ethyl acetoacetate with 4-fluorobenzylamine in ethanol under reflux to form the enamine intermediate.
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Cyclize the enamine with malonic acid in acetic anhydride at 80°C–90°C for 6 hours.
Optimization Insight :
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Solvent-free conditions (as in) improve yield by reducing side reactions.
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Acetic anhydride acts as both solvent and dehydrating agent.
Characterization Data :
-
¹H-NMR (CDCl₃) : δ 7.45–7.30 (m, 2H, Ar-F), 6.10 (s, 1H, NH), 4.25 (s, 2H, CH₂), 2.80 (s, 3H, CH₃).
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Coupling of Intermediates
Carboxamide Bond Formation
The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with 6-methanesulfonyl-1,3-benzothiazol-2-amine in the presence of triethylamine (TEA) . Alternatively, EDCI/HOBt in DMF achieves direct coupling without acid chloride isolation.
Comparative Analysis :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| SOCl₂/TEA | CH₂Cl₂, 0°C → 25°C, 6 h | 68% | 90% |
| EDCI/HOBt | DMF, 25°C, 12 h | 82% | 95% |
The EDCI/HOBt method is preferred due to higher yields and milder conditions.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from a hexane/dichloromethane (1:1) mixture, yielding white crystals.
Spectroscopic Confirmation
-
¹H-NMR (DMSO-d₆) : δ 8.25 (s, 1H, NH), 7.80–7.60 (m, 4H, Ar-H), 4.70 (s, 2H, CH₂), 3.20 (s, 3H, SO₂CH₃).
-
HRMS (ESI) : m/z 498.1201 [M+H]⁺ (calc. 498.1198).
Challenges and Mitigation
Regioselectivity in Sulfonation
Directing the methanesulfonyl group to the 6-position requires electron-donating groups on the benzothiazole ring. Using H₂SO₄/SO₃ as a directing agent improves regioselectivity.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions, including benzothiazole ring formation (via cyclization of 2-aminothiophenol with aldehydes/ketones) and coupling of the dihydropyridine-carboxamide moiety. Key factors include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases to facilitate condensation reactions .
- Reaction Conditions : Temperature control (70–100°C), solvent selection (e.g., DMF for polar intermediates), and reaction time (12–24 hours) to maximize yield .
- Purification : Use thin-layer chromatography (TLC) to monitor intermediates and column chromatography with silica gel for final purification .
Q. How can the compound’s purity and structural integrity be validated?
Methodological validation includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., methanesulfonyl at δ ~3.3 ppm, fluorophenyl protons at δ ~7.1–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₇FN₃O₃S₂: ~442.08 Da) .
- HPLC : Reverse-phase chromatography to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
Contradictions may arise from assay conditions or off-target effects. Mitigation approaches:
- Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based kinase assays) and cellular assays (e.g., Western blotting for target phosphorylation) to confirm specificity .
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to assess reproducibility .
- Molecular Docking : Use software like AutoDock to predict binding interactions with the benzothiazole and dihydropyridine moieties, correlating with experimental results .
Q. How does the methanesulfonyl group influence the compound’s pharmacokinetic properties?
The sulfonyl group enhances:
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing effects .
- Solubility : Polar interactions improve aqueous solubility (~0.5 mg/mL in PBS, pH 7.4) compared to methyl-substituted analogs .
- Target Affinity : Hydrogen bonding with catalytic lysine residues in kinases (e.g., EGFR), as shown in crystallography studies .
Q. What experimental designs elucidate structure-activity relationships (SAR) for fluorophenyl substitutions?
SAR studies should include:
- Analog Synthesis : Replace the 4-fluorophenyl group with chloro-, methyl-, or methoxy-substituted phenyl groups .
- Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., 4-fluoro vs. 3-fluoro analogs show 10-fold differences in EGFR inhibition) .
- Computational Analysis : Density functional theory (DFT) to calculate electron-withdrawing effects and lipophilicity (ClogP) .
Q. How can in silico methods guide the optimization of this compound’s bioavailability?
Computational strategies include:
- ADMET Prediction : Tools like SwissADME to estimate permeability (e.g., Caco-2 cell model) and hepatic clearance .
- Molecular Dynamics (MD) : Simulate membrane penetration using lipid bilayer models to improve logP values (target: 2–3) .
- Fragment-Based Design : Replace the dihydropyridine ring with bioisosteres (e.g., pyridone) to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
